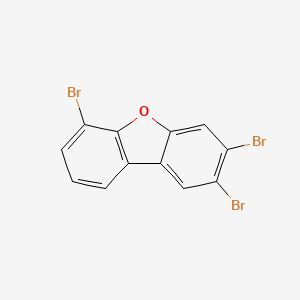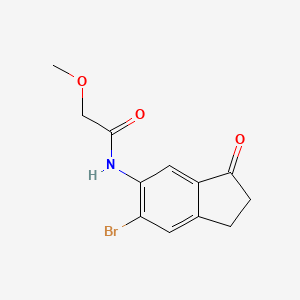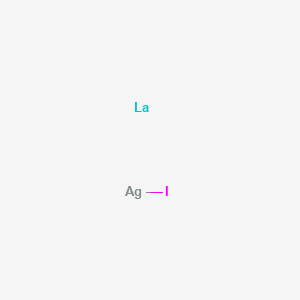
Iodosilver--lanthanum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodosilver–lanthanum (1/1) is a compound that combines the elements iodine, silver, and lanthanum. Lanthanum is a rare earth element known for its unique electronic, optical, and magnetic properties . Silver is well-known for its antimicrobial properties and is widely used in various medical and industrial applications . The combination of these elements results in a compound with potentially interesting and useful properties.
Métodos De Preparación
The preparation of iodosilver–lanthanum (1/1) can be achieved through various synthetic routes. One common method involves the reaction of lanthanum metal with iodine to form lanthanum (III) iodide . This can be followed by the reaction of lanthanum (III) iodide with silver nitrate to form iodosilver–lanthanum (1/1). The reaction conditions typically involve heating the reactants in a controlled environment to ensure complete reaction and formation of the desired compound.
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction routes but with optimized conditions for higher yield and purity. Techniques such as solid-state synthesis, sol-gel methods, and hydrothermal synthesis are commonly employed in industrial settings .
Análisis De Reacciones Químicas
Iodosilver–lanthanum (1/1) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, lanthanum can react with oxygen to form lanthanum (III) oxide, and with halogens to form lanthanum (III) halides . Silver in the compound can participate in redox reactions, forming silver oxide or silver halides depending on the reaction conditions .
Common reagents used in these reactions include oxygen, halogens (such as chlorine and bromine), and acids (such as hydrochloric acid and sulfuric acid). The major products formed from these reactions include lanthanum oxides, lanthanum halides, silver oxides, and silver halides .
Aplicaciones Científicas De Investigación
In chemistry, it can be used as a catalyst in various reactions due to the unique properties of lanthanum and silver . In biology and medicine, the antimicrobial properties of silver make this compound useful in developing new antimicrobial agents and coatings for medical devices . Additionally, the optical and magnetic properties of lanthanum can be exploited in developing new materials for optical sensors and magnetic devices .
Mecanismo De Acción
The mechanism of action of iodosilver–lanthanum (1/1) involves the interaction of its constituent elements with various molecular targets. Lanthanum can bind to phosphate groups in biological molecules, affecting their function and stability . Silver ions can disrupt microbial cell membranes and interfere with their metabolic processes, leading to cell death . The combination of these effects results in a compound with potent antimicrobial and catalytic properties.
Comparación Con Compuestos Similares
Iodosilver–lanthanum (1/1) can be compared with other similar compounds such as lanthanum (III) iodide and silver iodide. Lanthanum (III) iodide is primarily used for its optical and magnetic properties, while silver iodide is known for its antimicrobial properties . The combination of lanthanum and silver in iodosilver–lanthanum (1/1) results in a compound that possesses both sets of properties, making it unique and potentially more versatile in its applications.
Similar compounds include lanthanum (III) chloride, lanthanum (III) bromide, and silver chloride, each with its own set of properties and applications .
Propiedades
Número CAS |
497858-49-8 |
|---|---|
Fórmula molecular |
AgILa |
Peso molecular |
373.678 g/mol |
Nombre IUPAC |
iodosilver;lanthanum |
InChI |
InChI=1S/Ag.HI.La/h;1H;/q+1;;/p-1 |
Clave InChI |
WYGALIZEHOVPSE-UHFFFAOYSA-M |
SMILES canónico |
[Ag]I.[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)
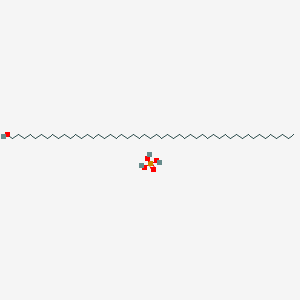
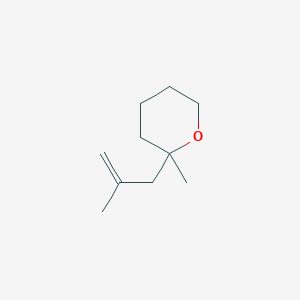
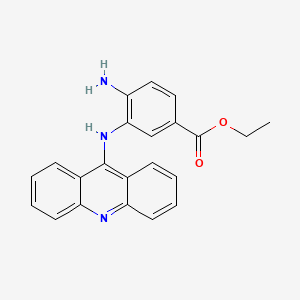
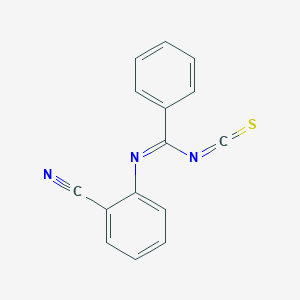
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)

![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
